molecular formula C16H14N2O3S2 B2995823 Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-39-7

Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2995823
CAS No.: 896615-39-7
M. Wt: 346.42
InChI Key: PGAYQAURDAFEIX-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzo[d]thiazole carboxamide group and methyl ester functionality. Its synthesis likely involves nucleophilic addition and cyclization reactions, as inferred from analogous pathways. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a precursor) reacts with 2-(benzo[d]thiazol-2-yl)acetonitrile under acidic conditions to form thienopyrimidine derivatives . This compound’s benzo[d]thiazole moiety is significant in medicinal chemistry, often associated with anticancer and antimicrobial activities .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-8-9(2)22-14(12(8)16(20)21-3)18-13(19)15-17-10-6-4-5-7-11(10)23-15/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAYQAURDAFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-3-carboxylate Derivatives with Varying Substituents

Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Derivatives
  • Structure: Features a cyanoacetamido group instead of benzo[d]thiazole carboxamide.
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
  • Bioactivity: Exhibits antioxidant and anti-inflammatory properties (e.g., DPPH radical scavenging, NO inhibition) .
Methyl 2-(Benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
  • Structure : Substitutes benzo[d]thiazole with benzofuran.
  • Properties : Benzofuran’s oxygen atom introduces distinct electronic effects, altering solubility and reactivity compared to the sulfur-containing benzo[d]thiazole .
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
  • Structure : Contains a sulfonylurea bridge and triazine ring instead of benzo[d]thiazole.
  • Application : Used as herbicides, highlighting how substituent groups dictate agricultural vs. pharmaceutical utility .

Benzo[d]thiazole-Containing Analogues

2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole
  • Structure : Combines benzo[d]thiazole with triazole and phenyl groups.
  • Crystallography : Exhibits interplanar angles (63.86°–76.96°) between triazole and benzo[d]thiazole rings, influencing packing via C–H···N interactions .
  • Comparison : The target compound’s thiophene ring may adopt different dihedral angles, affecting crystal packing and bioavailability.
Thienopyrimidine Derivatives
  • Synthesis: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and benzo[d]thiazole precursors, similar to the target compound’s pathway .

Structural Insights

Compound Key Functional Groups Crystallographic Features
Target Compound Benzo[d]thiazole, methyl ester Likely planar thiophene-benzo[d]thiazole alignment
2-{[5-(Methylsulfanyl)-...]benzo[d]thiazole Triazole, phenyl Dihedral angles 63.86°–76.96°
Ethyl 2-(2-Cyano-3-(4-OH-phenyl)acrylamido)... Cyano, acrylamido IR: 2212 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O)

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